An In-Depth Technical Guide to 4-(2-Chloro-5-methylphenoxy)piperidine HCl: Molecular Structure, Properties, and Synthesis
An In-Depth Technical Guide to 4-(2-Chloro-5-methylphenoxy)piperidine HCl: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds. The guide covers its molecular structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential pharmacological relevance based on analogous structures. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction
Piperidine and its derivatives are fundamental scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures in drug design. The 4-aryloxypiperidine motif, in particular, is a common feature in molecules targeting a range of biological receptors and enzymes. This guide focuses on a specific, yet sparsely documented, member of this class: 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride. We will delineate its known structural features and extrapolate its likely chemical and biological properties, providing a solid starting point for further investigation.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-(2-Chloro-5-methylphenoxy)piperidine consists of a central piperidine ring connected at the 4-position to a 2-chloro-5-methylphenoxy group via an ether linkage. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications.
Table 1: Physicochemical Properties of 4-(2-Chloro-5-methylphenoxy)piperidine and its HCl Salt
| Property | Value | Source/Method |
| Chemical Name | 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride | IUPAC Nomenclature |
| Molecular Formula (Free Base) | C₁₂H₁₆ClNO | PubChemLite |
| Molecular Weight (Free Base) | 225.71 g/mol | Calculated |
| Molecular Formula (HCl Salt) | C₁₂H₁₇Cl₂NO | Calculated |
| Molecular Weight (HCl Salt) | 262.18 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Analogy to similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents | General property of amine hydrochlorides |
Synthesis and Characterization
While no specific synthesis for 4-(2-Chloro-5-methylphenoxy)piperidine HCl has been published in readily accessible literature, a plausible and efficient synthetic route can be proposed based on well-established chemical reactions, such as the Williamson ether synthesis.
Proposed Synthetic Pathway
The most direct approach involves the nucleophilic substitution reaction between 4-hydroxypiperidine and 2-chloro-5-methylphenol. To facilitate the reaction with the piperidine reactant, its nitrogen should be protected, for instance, with a Boc (tert-butyloxycarbonyl) group. The synthesis would proceed in the following steps:
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Protection of Piperidine: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-4-hydroxypiperidine.
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Williamson Ether Synthesis: The protected alcohol is then coupled with 2-chloro-5-methylphenol under basic conditions to form the ether linkage.
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Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently leads to the formation of the hydrochloride salt.
Caption: Proposed three-step synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine HCl.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
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Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
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Add a base, for example, triethylamine (1.1 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected piperidine.
Step 2: Synthesis of tert-butyl 4-(2-chloro-5-methylphenoxy)piperidine-1-carboxylate
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To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
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Stir the mixture at room temperature for 30 minutes.
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Add 2-chloro-5-methylphenol (1.1 eq) and heat the reaction mixture to 80-90 °C.
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Monitor the reaction by TLC.
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After completion, cool the reaction to room temperature and quench with ice-cold water.
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Extract the product with a suitable organic solvent like ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by column chromatography.
Step 3: Synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride
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Dissolve the purified tert-butyl 4-(2-chloro-5-methylphenoxy)piperidine-1-carboxylate in a minimal amount of a solvent like dioxane or methanol.
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Add a solution of hydrochloric acid in dioxane (e.g., 4M) in excess.
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Stir the mixture at room temperature for 2-4 hours.
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The product, 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, will precipitate out of the solution.
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Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
Characterization
Mass Spectrometry (MS):
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Expected Molecular Ion (Free Base): For the free base, electrospray ionization (ESI) in positive mode would be expected to show a protonated molecule [M+H]⁺ at m/z 226.0993, corresponding to the molecular formula C₁₂H₁₇ClNO⁺. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak.
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Fragmentation Pattern: The fragmentation of piperidine derivatives is well-documented.[1] Common fragmentation pathways for 4-aryloxypiperidines involve cleavage of the ether bond and fragmentation of the piperidine ring. Key expected fragments would include the 2-chloro-5-methylphenoxide ion and ions resulting from the loss of the phenoxy group from the piperidinium ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicting precise chemical shifts without experimental data is challenging; however, estimations can be made based on the structure and known values for similar fragments.[2][3]
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¹H NMR (in a suitable deuterated solvent like DMSO-d₆ or D₂O):
-
Aromatic protons would appear in the range of δ 6.8-7.3 ppm.
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The proton on the carbon bearing the ether linkage (H-4 of piperidine) would likely be a multiplet around δ 4.5-5.0 ppm.
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The piperidine ring protons adjacent to the nitrogen (H-2 and H-6) would appear as multiplets in the δ 3.0-3.5 ppm range.
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The other piperidine ring protons (H-3 and H-5) would be expected as multiplets between δ 1.8-2.2 ppm.
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The methyl group on the phenyl ring would present as a singlet around δ 2.3 ppm.
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The N-H proton of the hydrochloride salt would be a broad singlet, likely downfield.
-
-
¹³C NMR:
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Aromatic carbons would resonate in the δ 115-160 ppm region.
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The carbon atom of the piperidine ring attached to the oxygen (C-4) would be in the δ 70-80 ppm range.
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The carbons adjacent to the nitrogen (C-2 and C-6) would be around δ 40-50 ppm.
-
The remaining piperidine carbons (C-3 and C-5) would appear at approximately δ 30-35 ppm.
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The methyl carbon would be in the δ 20-25 ppm range.
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Potential Biological and Pharmacological Relevance
While no specific biological activities have been reported for 4-(2-Chloro-5-methylphenoxy)piperidine HCl, the broader class of 4-aryloxypiperidines has been extensively explored in drug discovery. These compounds are known to interact with a variety of biological targets, suggesting potential therapeutic applications for the title compound.
-
Central Nervous System (CNS) Activity: Many 4-aryloxypiperidine derivatives exhibit affinity for CNS receptors, including opioid, dopamine, and serotonin receptors. For instance, certain substituted 4-phenylpiperidines have been investigated as potent analgesic agents.[4]
-
Antihistaminic and Antiallergic Properties: The 4-aryloxypiperidine scaffold is present in several antihistamine drugs. Research has shown that derivatives with this core structure can possess significant antiallergy activity.[5]
-
Antimicrobial and Antifungal Activity: The piperidine nucleus is a common feature in many compounds with demonstrated antimicrobial and antifungal properties.[6]
The specific substitution pattern of a chloro and a methyl group on the phenoxy ring of the title compound will modulate its lipophilicity, electronic properties, and steric profile, which in turn will influence its binding affinity and selectivity for various biological targets. Further screening and pharmacological evaluation are necessary to elucidate the specific biological activities of 4-(2-Chloro-5-methylphenoxy)piperidine HCl.
Conclusion
4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is a chemical entity with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a detailed overview of its molecular structure, and physicochemical properties, and has proposed a robust synthetic pathway based on established chemical principles. By drawing parallels with structurally similar compounds, we have also highlighted its potential for biological activity. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further exploration into the synthesis, characterization, and pharmacological evaluation of this and related compounds.
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